molecular formula C16H14N2O2S B12372842 3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid

3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid

Cat. No.: B12372842
M. Wt: 298.4 g/mol
InChI Key: PWKDNGQJVGZGED-UHFFFAOYSA-N
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Description

3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid is a compound that features a benzothiazole ring fused to an aniline moiety, connected via a propanoic acid chain.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups onto the benzothiazole ring .

Scientific Research Applications

3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with the active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)aniline
  • 3-(1,3-Benzothiazol-2-yl)propanoic acid
  • 4-(1,3-Benzothiazol-2-yl)benzoic acid

Uniqueness

3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both the benzothiazole ring and the aniline moiety allows for a wide range of interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

3-[4-(1,3-benzothiazol-2-yl)anilino]propanoic acid

InChI

InChI=1S/C16H14N2O2S/c19-15(20)9-10-17-12-7-5-11(6-8-12)16-18-13-3-1-2-4-14(13)21-16/h1-8,17H,9-10H2,(H,19,20)

InChI Key

PWKDNGQJVGZGED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NCCC(=O)O

Origin of Product

United States

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